Product packaging for trans-11-Tetradecenyl acetate(Cat. No.:CAS No. 33189-72-9)

trans-11-Tetradecenyl acetate

Cat. No.: B110297
CAS No.: 33189-72-9
M. Wt: 254.41 g/mol
InChI Key: YJINQJFQLQIYHX-SNAWJCMRSA-N
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Description

Significance in Insect Chemical Communication

The primary significance of trans-11-tetradecenyl acetate (B1210297) lies in its function as a sex pheromone. psu.eduontosight.ai In many moth species, females release this compound to attract males for mating. ontosight.ai The specificity of this chemical signal is often crucial for reproductive isolation between closely related species. unirioja.es The precise blend and ratio of trans-11-tetradecenyl acetate with other compounds, such as its geometric isomer cis-11-tetradecenyl acetate, can be unique to a particular species. psu.edunih.gov

For instance, the sex pheromone of the oak leaf roller, Archips semiferanus, is a specific 67:33 blend of trans-11- and cis-11-tetradecenyl acetates. nih.gov Similarly, the large fruit-tree tortrix, Archips podana, utilizes a 1:1 mixture of these two isomers. lu.se The European corn borer, Ostrinia nubilalis, exhibits distinct regional races that are distinguished by their specific blend of (E)- and (Z)-11-tetradecenyl acetate. slu.se One race uses a 98:2 E/Z mixture, while another uses a 3:97 E/Z mixture, demonstrating the critical role of isomeric ratios in species-specific communication. slu.se

The behavioral response of male insects is highly tuned to these specific ratios. Deviations from the optimal blend can lead to a significant reduction or complete loss of attraction, ensuring that mating occurs only between individuals of the same species. psu.edu In some cases, this compound can act as a behavioral antagonist or inhibitor for other species, further contributing to reproductive isolation. unirioja.es

Overview of Semiochemical Research Paradigms

The study of semiochemicals like this compound involves a multidisciplinary approach, combining chemistry and biology to understand the chemical signals that mediate interactions between organisms. acs.orgpeerj.comnih.gov Research in this field typically follows a well-defined paradigm.

The initial step often involves the collection of the semiochemicals from the source organism. peerj.com In the case of insect pheromones, this can be done through solvent extraction of the pheromone glands of female insects. lu.se Due to the minute quantities of pheromones produced, these techniques require considerable skill. acs.org

Once collected, the chemical identification and characterization of the active compounds are performed using advanced analytical techniques. peerj.com Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for separating and identifying the individual components of a pheromone blend. peerj.commdpi.com To pinpoint the biologically active compounds, gas chromatography-electroantennographic detection (GC-EAD) is widely used. lu.sepeerj.com This technique measures the electrical response of an insect's antenna to the different chemical components as they elute from the gas chromatograph, allowing researchers to identify the specific compounds that the insect can detect. lu.semdpi.com Further structural elucidation can be achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy. peerj.com

Following chemical identification, behavioral bioassays are conducted in both laboratory and field settings to confirm the biological activity of the identified compounds. nih.govpeerj.com These assays are crucial for determining the precise role of each component in the pheromone blend and for understanding the behavioral responses of the target insect. psu.edu Field trapping experiments, for example, are used to test the attractiveness of synthetic pheromone blends to wild insect populations. psu.edulu.se

The insights gained from this research have significant practical applications, particularly in integrated pest management (IPM). uliege.besyntechresearch.com Synthetic pheromones, including this compound, are used in traps for monitoring pest populations, in mating disruption strategies to control pest reproduction, and in "attract-and-kill" technologies. ontosight.aiuliege.besyntechresearch.com

Table 1: Examples of Lepidopteran Species Utilizing this compound in their Pheromone Blends

SpeciesCommon NameFamilyRole of this compoundOther Key Pheromone Components
Archips semiferanusOak Leaf RollerTortricidaeMajor Componentcis-11-Tetradecenyl acetate
Archips podanaLarge Fruit-tree TortrixTortricidaeMajor Componentcis-11-Tetradecenyl acetate
Euhyponomeutoides albithoracellusCurrant Bud MothYponomeutidaeMajor Componentcis-11-Tetradecenyl acetate
Pandemis pyrusana-TortricidaeMinor Componentcis-11-Tetradecenyl acetate, cis-11-tetradecenyl-1-ol, cis-11-tetradecanal, cis-9-tetradecenyl-acetate
Platynota stultana-TortricidaeReported Component-
Ostrinia nubilalisEuropean Corn BorerCrambidaeComponent (in specific races)cis-11-Tetradecenyl acetate
Argyrotaenia velutinanaRedbanded LeafrollerTortricidaeMinor Componentcis-11-Tetradecenyl acetate, Dodecyl acetate

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30O2 B110297 trans-11-Tetradecenyl acetate CAS No. 33189-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-tetradec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h4-5H,3,6-15H2,1-2H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJINQJFQLQIYHX-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCCCCCCCCCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1035286
Record name (E)-11-Tetradecenyl acetate
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Molecular Weight

254.41 g/mol
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CAS No.

33189-72-9, 26532-95-6
Record name (E)-11-Tetradecenyl acetate
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Record name 11-Tetradecenyl acetate
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Record name 11-Tetradecenyl acetate, (11E)-
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Record name 11-Tetradecen-1-ol, 1-acetate, (11E)-
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Record name (E)-tetradec-11-enyl acetate
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Record name 11-TETRADECENYL ACETATE, (11E)-
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Biological Functions and Interspecies Specificity

Role as a Constituent of Insect Sex Pheromones

trans-11-Tetradecenyl acetate (B1210297) is a common component of female-produced sex pheromones in many moth species. pnas.orgpsu.edu It is rarely the sole active compound, typically functioning as part of a multi-component blend that ensures species-specific communication. pnas.orgunirioja.es

The signaling process begins with the biosynthesis of trans-11-tetradecenyl acetate in the female moth's pheromone gland. nih.govnih.gov Studies on the eastern spruce budworm, Choristoneura fumiferana, suggest that the acetate ester may serve as a precursor to the aldehyde pheromone, with enzymatic processes converting the acetate to an alcohol and then to the active aldehyde. nih.govnih.gov This conversion process could be a key mechanism for regulating pheromone specificity among different Choristoneura species. nih.gov Once released by a "calling" female, the pheromone plume is detected by specialized olfactory receptor neurons (ORNs) on the antennae of male moths. psu.edupsu.edu

The male's response is a complex behavioral cascade. In the redbanded leafroller, Argyrotaenia velutinana, specific blends containing this compound elicit activation and wing-fanning behavior. psu.edu The threshold for this response is significantly lower when males are exposed to an optimal blend of isomers compared to the pure compounds alone, indicating that the male's sensory system is finely tuned to the precise ratio produced by conspecific females. psu.edupsu.edu Electroantennogram (EAG) studies confirm that male antennae of this species have at least two functionally different receptor sites, one for the cis- and one for the trans-isomer, allowing them to perceive and process the ratio of these components in the air. psu.edu

This compound is a pheromone component for numerous species, particularly within the Tortricidae family. unirioja.esherts.ac.uk The specificity of the signal is achieved by combining this compound with other chemicals, including its geometric isomer, cis-11-tetradecenyl acetate, and compounds of different chain lengths or functional groups. unirioja.espnas.org For instance, the sex pheromone of the oak leaf roller, Archips semiferanus, is a blend of trans- and cis-11-tetradecenyl acetates. nih.gov Similarly, the European corn borer, Ostrinia nubilalis, has distinct strains that use different ratios of these same two isomers to ensure reproductive isolation. pnas.orgresearchgate.net

The following table details several species that utilize this compound in their pheromone blends and the other identified components.

SpeciesFamilyOther Pheromone ComponentsFinding
Oak leaf roller (Archips semiferanus)Tortricidaecis-11-tetradecenyl acetateA specific 67:33 blend of trans- and cis-isomers was identified as the sex pheromone. nih.gov
Chilean fruit leaf roller (Proeulia auraria)Tortricidaecis-11-tetradecenyl acetate, (E)-11-tetradecenol, tetradecyl acetateA four-component blend was identified, with this compound as the main component. unirioja.es
Currant bud moth (Euhyponomeutoides albithoracellus)Yponomeutidaecis-11-tetradecenyl acetateMale antennae respond strongly to both trans- and cis-11-tetradecenyl acetate. lu.seresearchgate.net
Redbanded leafroller (Argyrotaenia velutinana)Tortricidaecis-11-tetradecenyl acetate, dodecyl acetateThe pheromone is a three-component blend. psu.edu
Pandemis pyrusana Tortricidaecis-11-tetradecenyl-acetate, cis-11-tetradecenyl-1-ol, cis-11-tetradecanal, cis-9-tetradecenyl-acetateThis species uses a five-component blend where trans-11-tetradecenyl-acetate is a minor component. unirioja.es
European corn borer, 'E' strain (Ostrinia nubilalis)Crambidaecis-11-tetradecenyl acetateThe 'E' strain uses a blend with a high proportion of the trans-isomer (approx. 98-99%). pnas.orgresearchgate.net

The ratio of this compound to its cis isomer is a critical factor in mediating male attraction and ensuring reproductive isolation between closely related species. pnas.org Deviations from the species-specific ratio can lead to a significant reduction or complete loss of attraction. unirioja.espsu.edu

In the oak leaf roller, males respond effectively only to blends approximating the natural 67:33 trans:cis ratio. nih.gov For the redbanded leafroller, optimal attraction is achieved with a blend containing approximately 7-8% of the trans-isomer relative to the cis-isomer. psu.edupsu.edu Ratios higher than this significantly reduce male trap catch. psu.edu Similarly, for the Chilean fruit leaf roller, Proeulia auraria, adding just 1% of the cis-isomer to the main component, this compound, along with other minor compounds, created the most attractive blend. unirioja.es However, increasing the relative amount of the cis-isomer to 4% caused a significant reduction in attraction. unirioja.es

Field tests on the currant bud moth, Euhyponomeutoides albithoracellus, showed the highest male catches in traps baited with a 25:75 or 50:50 ratio of the trans:cis acetate isomers, while lures containing only one of the isomers were not very effective. lu.se The European corn borer provides a classic example of isomeric ratio specificity, where two distinct strains exist: the 'Z' strain responds to a 3:97 trans:cis blend, while the 'E' strain is attracted to a 98:2 trans:cis blend. pnas.orgresearchgate.net This difference in pheromone preference is a primary mechanism of reproductive isolation between them.

SpeciesOptimal trans:cis Ratio (or blend)Effect of Deviating Ratios
Oak leaf roller (Archips semiferanus)67:33Males respond only to treatments approximating the natural blend. nih.gov
Redbanded leafroller (Argyrotaenia velutinana)8:92Ratios with higher than 8% trans-isomer reduce trap catch. psu.edu Pure isomers have a much higher response threshold. psu.edu
Chilean fruit leaf roller (Proeulia auraria)~100:1 (trans:cis, in a 4-component blend)Increasing the cis-isomer to 4% of the main component significantly reduces attraction. unirioja.es
Currant bud moth (Euhyponomeutoides albithoracellus)25:75 or 50:50Blends with only one isomer are significantly less attractive. lu.se
European corn borer (Ostrinia nubilalis)'E' Strain: ~98:2; 'Z' Strain: ~3:97Each strain is maximally attracted to its specific blend, ensuring reproductive isolation. researchgate.net

Modulation of Insect Behavioral Responses

The behavioral response of a male insect to this compound is not solely dependent on its concentration or its ratio to the cis isomer. Other co-occurring compounds can act as synergists, enhancing the attractive effect, or as antagonists, inhibiting the response.

In some species, compounds other than the primary attractants are essential for eliciting the full sequence of mating behaviors. In the redbanded leafroller, Argyrotaenia velutinana, dodecyl acetate acts as a synergist. psu.edu While a blend of cis- and this compound is attractive, the addition of dodecyl acetate modifies the male's behavior at close range, increasing the frequency of landing and approach to the pheromone source. psu.edu Laboratory studies showed that the three-component mixture caused a significant prolongation of wing-fanning and a greater percentage of males moving upwind compared to the two-isomer blend alone. psu.edu For the Chilean fruit leaf roller, field tests demonstrated that a four-component blend, including this compound, tetradecyl acetate, (E)-11-tetradecenol, and a small amount of cis-11-tetradecenyl acetate, was significantly more attractive than the two-component mixture previously used for monitoring. unirioja.es

While the cis-isomer is a necessary co-attractant in many species, in others, or at incorrect ratios, it can act as an inhibitor. For example, adding more than 4% of cis-11-tetradecenyl acetate to the pheromone lure for the Chilean fruit leaf roller significantly reduced male captures. unirioja.es In the redbanded leafroller, adding a high amount of the trans-isomer to the primary component, cis-11-tetradecenyl acetate, can inhibit the attraction of males. psu.edu

Other structurally related compounds can also have strong antagonistic effects. In field tests for the currant bud moth, Euhyponomeutoides albithoracellus, adding the corresponding alcohols, (E)-11-tetradecenol and (Z)-11-tetradecenol, to the attractive two-component acetate blend drastically reduced trap catches. lu.seresearchgate.net For the tortricid moth Pandemis pyrusana, a five-component blend that included trans-11-tetradecenyl-acetate, cis-11-tetradecenyl-1-ol, and cis-11-tetradecanal along with the primary attractants caused a significant reduction in attractiveness compared to a simpler two-component blend. unirioja.es This inhibition likely helps maintain reproductive isolation from other sympatric species that may use these compounds in their own pheromone signals. unirioja.es Similarly, for one species of Adoxophyes, (E)-11-tetradecenyl acetate exhibited a strongly antagonistic effect on trap catches when added to the primary binary blend of (Z)-9- and (Z)-11-tetradecenyl acetate. nih.gov

Taxonomic Distribution of this compound as a Pheromone

This compound is a widespread semiochemical, primarily identified as a sex pheromone component in numerous species within the order Lepidoptera. However, its activity is not confined to moths and butterflies, as research has indicated its potential role in non-lepidopteran species as well.

Lepidopteran Species (e.g., Tortricidae, Pyralidae)

Within the Lepidoptera, the use of this compound is particularly prevalent in the families Tortricidae and Pyralidae.

Family: Tortricidae (Leafroller Moths)

The Tortricidae family, especially the tribe Archipini, features numerous species that employ (E)- and (Z)-11-tetradecenyl acetate as major or minor components of their sex pheromone blends. oup.com In some species, the trans-isomer is a key attractant, while in others it can act as an antagonist.

Archips podana (Large Fruit-tree Tortrix): This species utilizes a pheromone blend that contains a 1:1 mixture of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. lu.secabidigitallibrary.org

Archips semiferanus (Oak Leafroller): The pheromone of this moth is a 30:70 blend of (Z)- and (E)-11-tetradecenyl acetates. researchgate.net

Choristoneura orae : The sex pheromone of this species includes this compound, alongside its cis-isomer and the corresponding alcohol and aldehyde. cambridge.org

Choristoneura fumiferana (Spruce Budworm): Research suggests that this compound is synthesized in the pheromone gland and may serve as a direct precursor to the main pheromone component, trans-11-tetradecenal. nih.gov

Adoxophyes honmai : In this species, (E)-11-tetradecenyl acetate is a minor but important component that significantly enhances the attraction of males. nih.gov

Pandemis species: The addition of this compound can have an inhibitory effect on some Pandemis moths, such as P. limitata and P. pyrusana, which helps prevent cross-attraction with other species that use this compound. oup.comunirioja.es

Family: Pyralidae (Snout Moths)

Several economically significant pest species within the Pyralidae family use this compound in their chemical communication.

Ostrinia nubilalis (European Corn Borer): As previously mentioned, this species is a prime example of pheromonal diversity. The 'E' strain uses a blend dominated by (E)-11-tetradecenyl acetate, with ratios of the E to Z isomer reported as 96:4 or 99:1. eje.czroyalsocietypublishing.orgbioone.org The pheromone is produced in the dorsal part of the intersegmental membrane between abdominal segments 8 and 9/10. bioone.org

Loxostege sticticalis (Beet Webworm): (E)-11-tetradecenyl acetate has been identified as one of the six sex pheromone components for this species and is a major component that elicits a strong antennal response in males. nih.gov

Other Lepidopteran Families

The use of this compound extends beyond Tortricidae and Pyralidae. For example, in the family Yponomeutidae, the currant bud moth, Euhyponomeutoides albithoracellus , is strongly attracted to a 1:1 blend of (E)-11-tetradecenyl acetate and its Z-isomer. lu.seresearchgate.net

Non-Lepidopteran Species (e.g., Varroa destructor)

While the vast majority of research on this compound has focused on Lepidoptera, there is emerging evidence of its activity in other arthropods.

Varroa destructor (Varroa Mite): This ectoparasitic mite is a major threat to honey bee (Apis mellifera) colonies worldwide. bee.or.kr In a laboratory screening study investigating potential attractants for controlling this pest, this compound ((E)-11-tetradecenyl acetate) was one of four insect pheromones out of forty tested that demonstrated a relatively good attraction effect for Varroa destructor. bee.or.kr This finding suggests a potential role for this compound in the chemical ecology of the mite, opening avenues for new control strategies.

Compound Names

Compound NameAbbreviation/Synonym
This compound(E)-11-Tetradecenyl acetate; E11-14:OAc
cis-11-Tetradecenyl acetate(Z)-11-Tetradecenyl acetate; Z11-14:OAc
cis-9-Tetradecenyl acetate(Z)-9-Tetradecenyl acetate; Z9-14:OAc
trans-11-TetradecenalE11-14:Ald
trans-11-Tetradecen-1-olE11-14:OH
cis-11-Tetradecen-1-olZ11-14:OH
cis-9-Tetradecen-1-olZ9-14:OH
10-Methyldodecyl acetate10me-12:OAc
Tetradecyl acetate14:OAc
1-Tetradecanol14:OH
1-Dodecanol12:OH
(Z)-8-Dodecenyl acetate(Z)-8-12:Ac
(E)-8-(E)-10-Dodecenyl acetate(E)-8,(E)-10-12:Ac

Taxonomic Distribution of this compound as a Pheromone

FamilySpeciesRole of this compound
Tortricidae Archips podanaAttractant (in a 1:1 ratio with Z-isomer) lu.secabidigitallibrary.org
Archips semiferanusAttractant (in a 70:30 ratio with Z-isomer) researchgate.net
Adoxophyes honmaiAttractant (minor component) nih.gov
Pandemis limitataInhibitor/Antagonist oup.com
Choristoneura oraeAttractant cambridge.org
Choristoneura fumiferanaPheromone Precursor nih.gov
Pyralidae Ostrinia nubilalis (E-strain)Major Attractant eje.czroyalsocietypublishing.orgbioone.org
Loxostege sticticalisMajor Attractant nih.gov
Yponomeutidae Euhyponomeutoides albithoracellusAttractant (in a 1:1 ratio with Z-isomer) lu.seresearchgate.net
Varroidae Varroa destructorAttractant bee.or.kr

Neurobiological and Molecular Mechanisms of Olfaction

Peripheral Olfactory Receptor Neuron (ORN) Electrophysiology

The primary reception of trans-11-Tetradecenyl acetate (B1210297) occurs in olfactory receptor neurons (ORNs) housed within specialized hair-like structures on the insect antennae called sensilla. frontiersin.orgfrontiersin.org Electrophysiological techniques, such as Electroantennography (EAG) and Single Sensillum Recording (SSR), are pivotal in deciphering how these neurons respond to pheromone components.

In the European corn borer, Ostrinia nubilalis, male antennae show distinct EAG responses to (Z)-11-tetradecenyl acetate and its trans isomer, (E)-11-tetradecenyl acetate. researchgate.net Similarly, in the currant bud moth, Euhyponomeutoides albithoracellus, male antennae respond strongly to a 1:1 blend of (E)-11- and (Z)-11-tetradecenyl acetate, with both isomers being necessary to elicit a significant response. semanticscholar.org The Asian corn borer, Ostrinia furnacalis, which uses (Z)-12- and (E)-12-tetradecenyl acetate as its primary pheromone components, also exhibits strong EAG responses to specific blends of its pheromones. researchgate.net This specificity highlights the antenna's ability to discriminate between closely related chemical structures, which is crucial for species recognition.

Table 1: Comparative EAG Responses to Tetradecenyl Acetate Isomers and Blends

SpeciesStimulusObserved EAG ResponseReference
Ostrinia nubilalis (E-strain)(E)-11-tetradecenyl acetateStrong response, indicating it's a major pheromone component. researchgate.net
Ostrinia nubilalis (E-strain)(Z)-11-tetradecenyl acetateWeaker response compared to the E-isomer. researchgate.net
Euhyponomeutoides albithoracellus1:1 Blend of (E)-11- and (Z)-11-tetradecenyl acetateStrong attraction and significant antennal response; removal of either isomer drastically reduces the response. semanticscholar.org
Ostrinia furnacalisBinary blends of (Z)-12- and (E)-12-tetradecenyl acetateSignificant responses to blends ranging from 10 to 1000 μg. researchgate.net

Single Sensillum Recording (SSR) allows for the investigation of individual ORN responses, providing a much finer resolution of olfactory coding. These studies have revealed that within a single sensillum, multiple ORNs can exist, each tuned to different compounds. researchgate.net These neurons are often distinguishable by the amplitude of their action potentials (spikes). nih.gov

Table 2: ORN Response Profiles in Ostrinia Species from Single Sensillum Recordings

SpeciesNeuron/Sensillum TypePrimary Ligand(s)Response CharacteristicsReference
Ostrinia nubilalis (E-strain)Large-spiking neuron(E)-11-tetradecenyl acetateResponds to the main pheromone component. researchgate.net
Ostrinia nubilalis (E-strain)Small-spiking neuron(Z)-11-tetradecenyl acetateResponds to the minor pheromone component. researchgate.net
Ostrinia furnacalisType A SensillaMultiple tetradecenyl acetatesMost common type; responds broadly to five pheromone components. frontiersin.org
Ostrinia furnacalisType B Sensilla(Z)-12- and (E)-12-tetradecenyl acetateSpecifically responds to the main pheromone components of the species. frontiersin.org

The response of ORNs to trans-11-Tetradecenyl acetate is highly dependent on the concentration of the stimulus. At low concentrations, ORNs may exhibit a tonic response, with a sustained firing rate for the duration of the stimulus. researchgate.net As the concentration increases, the response often becomes phasic-tonic, characterized by a strong initial burst of spikes followed by a lower, sustained firing rate. researchgate.net

Studies have shown clear dose-response relationships where the spike frequency of a neuron increases with rising pheromone concentration until it reaches a saturation point. nih.govwormweb.org This property allows the insect to not only detect the presence of a pheromone but also to gain information about its proximity to the source. However, prolonged exposure to high concentrations of a pheromone can lead to sensory adaptation or desensitization, where the neuronal response decreases over time. nih.gov This mechanism prevents the olfactory system from being overwhelmed and allows it to remain sensitive to changes in the odor plume. nih.gov

Olfactory Receptor (OR) and Odorant-Binding Protein (OBP/CSP) Interactions

At the molecular level, olfaction is mediated by a suite of proteins, including Odorant-Binding Proteins (OBPs), Chemosensory Proteins (CSPs), and Olfactory Receptors (ORs). Hydrophobic pheromone molecules like this compound are first solubilized and transported through the aqueous sensillar lymph by OBPs. frontiersin.orgacs.org The OBP-pheromone complex then delivers the ligand to the OR, which is a transmembrane protein located on the dendritic membrane of the ORN. nih.gov

The specificity of pheromone detection is ultimately determined by the binding properties of the Olfactory Receptors. Each OR protein is tuned to recognize specific molecular features of a ligand, ensuring that the neuron fires only in response to the correct compound.

In Ostrinia furnacalis, functional studies using Xenopus oocytes to express specific ORs have successfully deorphanized several pheromone receptors. For example, OfurOR8 was found to respond primarily to (Z)-11-tetradecenyl acetate and (E)-11-tetradecenyl acetate, components of the related O. nubilalis pheromone, suggesting a role in interspecific signal recognition. frontiersin.orgfrontiersin.org In contrast, OfurOR4 and OfurOR6 respond to the main pheromone components of O. furnacalis, (Z)-12- and (E)-12-tetradecenyl acetate. frontiersin.org Some receptors, like OscaOR3 in Ostrinia scapulalis, are more broadly tuned and can respond to several tetradecenyl acetate isomers, including (11E)-tetradecenyl acetate. frontiersin.org This variation in receptor specificity and affinity—the strength of the binding between ligand and receptor—is fundamental to the insect's ability to distinguish between its own species' pheromone and those of closely related species.

The function and specificity of pheromone receptors are directly encoded by their genes. The evolution of new pheromone communication channels is often linked to changes in the genes for both pheromone biosynthesis in females and pheromone reception in males.

Studies on Ostrinia have identified specific pheromone receptor genes and analyzed their expression and function. frontiersin.orgfrontiersin.org For example, gene duplication has led to two receptors in O. furnacalis, OfurOR5a and OfurOR5b, which show functional differentiation; OfurOR5b has a broad response to several pheromone components, whereas OfurOR5a currently has no identified ligands. frontiersin.orgfrontiersin.org Furthermore, research on Ostrinia nubilalis has demonstrated that a single amino acid mutation in the OR3 receptor can significantly alter its sensitivity and narrow its specificity to (E)-11-tetradecenyl acetate. nih.gov Studies of hybrids between O. furnacalis and O. nubilalis have further illuminated the genetic basis of pheromone response, linking specific ORNs and their response profiles to the behavioral preferences of the hybrids. nih.gov These findings underscore that subtle changes at the genetic level can have profound impacts on receptor function and, consequently, on the insect's behavior and reproductive isolation.

Structural Insights into Pheromone Recognition

The recognition of pheromones such as this compound begins at the molecular level, involving a series of proteins that ensure both the specificity and sensitivity required for chemical communication. This process is primarily mediated by Pheromone Binding Proteins (PBPs) and Olfactory Receptors (ORs) located in the antennae of the insect.

Pheromone Binding Proteins are soluble proteins found in the sensillum lymph that surrounds the dendrites of olfactory receptor neurons (ORNs). These proteins play a crucial role in capturing hydrophobic pheromone molecules from the air and transporting them to the membrane-bound olfactory receptors. The general structure of an insect PBP consists of a compact bundle of six or seven alpha-helices, stabilized by three disulfide bridges. This forms a hydrophobic internal pocket that accommodates the long hydrocarbon chain of the pheromone.

While a specific crystal structure for a PBP complexed with this compound is not detailed, studies on related acetates in species like Ostrinia furnacalis provide significant insights. Molecular docking has identified key amino acid residues within the binding pocket that interact with the pheromone. For instance, residues such as Thr9 have been shown to form a hydrogen bond with the acetate head group of the pheromone, while a host of hydrophobic residues (e.g., Met5, Phe12, Trp37, Phe118) form van der Waals interactions with the hydrocarbon tail. The precise shape, size, and polarity of this binding pocket, dictated by its amino acid composition, determine the specificity of the PBP, allowing it to preferentially bind certain pheromones over others.

The ultimate specificity of pheromone detection is conferred by the Olfactory Receptors, which are transmembrane proteins expressed on the surface of ORNs. In the European Corn Borer, Ostrinia nubilalis (E-strain), which uses a blend where this compound (E11-14:OAc) is the major component, distinct ORNs are tuned to different isomers of the pheromone. Electrophysiological studies have shown that these neurons can be distinguished by the size of their action potential spikes.

Olfactory Receptor Neuron (ORN) Type (in O. nubilalis E-strain)Primary Ligand
Large-spiking ORN(trans)-11-Tetradecenyl acetate (E11-14:OAc)
Small-spiking ORN(cis)-11-Tetradecenyl acetate (Z11-14:OAc)
Medium-spiking ORN(cis)-9-Tetradecenyl acetate (Z9-14:OAc)

This functional segregation demonstrates that the molecular structure of the olfactory receptors is exquisitely tuned to the stereochemistry of the pheromone. The receptor protein's binding site can differentiate between the trans (E) and cis (Z) configurations of the double bond at the 11th carbon position, a subtle structural difference that is critical for species-specific mate recognition. Research on specific receptors, such as OnubOR3 and OnubOR6 in O. nubilalis, indicates they are receptive to pheromone analogs, suggesting that the binding pocket has some flexibility, which may be a basis for the evolution of new pheromone specificities. psu.edu

Central Processing of Pheromonal Information

Once the pheromone molecule activates an olfactory receptor, the signal is converted into an electrical impulse and transmitted to the brain for higher-level processing. This central processing integrates the information from various ORNs to generate a coherent perception of the pheromone signal, which then guides the insect's behavior.

Neural Pathways for Pheromone Signal Integration

The neural pathway for pheromone processing begins with the axons of the ORNs, which project from the antennae directly into the primary olfactory center of the insect brain, the antennal lobe (AL). Within the AL, the axons of ORNs that express the same type of olfactory receptor converge onto discrete, spherical neuropil structures called glomeruli.

Information about sex pheromones is processed in a specialized and enlarged region of the AL known as the macroglomerular complex (MGC). frontiersin.org This complex is typically composed of a small number of distinctly identifiable glomeruli. Each glomerulus within the MGC is tuned to a specific component of the pheromone blend. For example, in the male O. nubilalis, axons from the large-spiking ORNs that are specifically tuned to this compound project to one glomerulus in the MGC, while axons from the small-spiking ORNs tuned to the cis-isomer project to a different, adjacent glomerulus. nih.gov

This anatomical segregation ensures that information about different components of the pheromone blend is kept separate at the initial stage of processing. The olfactory information is then processed and integrated within the MGC by two main types of neurons: local interneurons (LNs) and projection neurons (PNs). LNs have neurites that typically connect many glomeruli, including those within the MGC and the ordinary glomeruli that process general odors. They often mediate inhibitory crosstalk between glomeruli, which sharpens the tuning of the output neurons and enhances the contrast between the signals for different pheromone components.

Projection neurons are the output neurons of the AL. Their dendrites arborize within the glomeruli, where they receive input from the ORNs and LNs. These PNs then send their axons to higher brain centers, including the mushroom bodies and the lateral protocerebrum. It is the precise pattern of firing across the population of PNs leaving the MGC that encodes the identity and ratio of components in the pheromone blend. This integrated signal is then used by higher-order circuits to make a behavioral decision.

Behavioral Output Modulation by Olfactory Stimuli

The perception of this compound, as part of a specific pheromone blend, modulates an insect's behavior in a profound and stereotypical manner, most notably initiating and guiding the mate-seeking process. For a male moth of the O. nubilalis E-strain, the detection of this compound by the large-spiking ORNs is the primary trigger for initiating upwind flight.

However, the behavioral response is not a simple on/off switch. The correct ratio of pheromone components is crucial. The relative input from the different, specifically tuned ORNs is encoded by the central neural circuits. For the E-strain male, a high level of stimulation of the this compound pathway relative to the cis-11-tetradecenyl acetate pathway is required to maintain sustained upwind flight towards the female. If the ratio of components is incorrect, as would be the case when encountering the pheromone of a different species (or the Z-strain of its own species), the resulting pattern of neural activity in the MGC would be different, and the upwind flight behavior would be arrested.

This principle is exploited in pest management strategies known as mating disruption. By permeating the atmosphere with high concentrations of a synthetic pheromone component like this compound, the ability of males to locate females is severely impaired. Several mechanisms contribute to this disruption:

Sensory Adaptation/Habituation: Constant exposure to the pheromone can cause the specific ORNs to adapt or habituate, reducing their sensitivity to the subtle gradients of the natural pheromone plume released by a female.

Camouflage: The high background concentration of the synthetic pheromone can mask or camouflage the female's plume, making it impossible for the male to follow it to its source.

False Trail Following: Males may initiate upwind flight but are unable to orient properly due to the ubiquitous presence of the pheromone, leading them on false trails and preventing them from locating calling females.

The specificity of the olfactory system, from the molecular receptors to the dedicated neural pathways, ensures that this compound acts as a precise signal, modulating behavior to achieve the critical biological goal of reproduction.

Biosynthetic Pathways and Regulation

De Novo Biosynthesis from Metabolic Precursors

The carbon backbone of trans-11-Tetradecenyl acetate (B1210297) is derived from the fundamental building blocks of lipid metabolism. The process is a specialized branch of fatty acid synthesis, modified to produce a C14 chain with specific features.

The biosynthesis of moth sex pheromones typically begins with the de novo synthesis of saturated fatty acids, primarily palmitic acid (C16) and stearic acid (C18), from two-carbon units supplied by acetyl-CoA. iastate.edu This process, occurring in the pheromone gland, utilizes the same enzymatic machinery as standard fatty acid synthesis, involving enzymes such as acetyl-CoA carboxylase and fatty acid synthase.

To achieve the C14 chain length required for tetradecenyl acetate, two primary routes are employed. In some species, the fatty acid synthase complex directly produces myristoyl-CoA (the C14 acyl-CoA). More commonly, the C16 precursor, palmitoyl-CoA, undergoes one round of limited chain-shortening via β-oxidation to yield the C14 acyl-CoA. nih.govnih.gov This chain-shortening is a critical step that helps determine the final chain length of the pheromone component. For instance, studies in the red-banded leafroller moth, Argyrotaenia velutinana, have shown that hexadecanoate (B85987) is chain-shortened to tetradecanoate, which then serves as the direct precursor for the pheromone. nih.gov

Once the C14 saturated fatty acyl precursor (myristoyl-CoA) is available, a series of specific enzymatic modifications occur within the pheromone gland cells to produce the final trans-11-Tetradecenyl acetate. researchgate.net

Desaturases: The introduction of the double bond at the 11th carbon position is a crucial step catalyzed by a specific acyl-CoA desaturase. nih.gov These enzymes are responsible for much of the diversity seen in moth pheromones. To produce this compound, a Δ11-desaturase acts on the C14 acyl-CoA precursor. This enzyme removes two hydrogen atoms to create a double bond, and its specific structure dictates the geometry of the bond, in this case, the trans (E) configuration. The expression of a desaturase with the correct positional and stereospecificity is a key determinant of the final pheromone structure.

Reductases: The resulting unsaturated fatty acyl-CoA, (E)-11-tetradecenoyl-CoA, is then converted to the corresponding fatty alcohol, (E)-11-tetradecenol. This reduction is carried out by a fatty acyl-CoA reductase (FAR), an enzyme that specifically acts on the acyl-CoA precursor. nih.gov The specificity of the FAR can also influence the final pheromone blend.

Acetyltransferases: The final step in the biosynthesis is the esterification of the fatty alcohol. An acetyltransferase (AT) catalyzes the transfer of an acetyl group from acetyl-CoA to the trans-11-tetradecenol, forming the final product, this compound. iastate.edu While acetyltransferases are known to be essential for the biosynthesis of acetate pheromones, the specific insect-derived enzymes have been challenging to identify and characterize. nih.gov However, their activity is confirmed by the production of acetate esters in pheromone glands.

Esterases: While not directly involved in synthesis, carboxylesterases are present in pheromone glands and can play a regulatory role. These enzymes hydrolyze acetate esters back into their alcohol form. nih.gov This reverse reaction could be a mechanism to fine-tune the ratio of acetate to alcohol components in the final pheromone blend or to remove excess pheromone from the gland. nih.gov

The key enzymatic steps are summarized in the table below.

Enzyme ClassActionSubstrate (Example)Product (Example)
Δ11-Desaturase Introduces double bond at C11Myristoyl-CoA (14:CoA)(E)-11-Tetradecenoyl-CoA
Fatty Acyl Reductase (FAR) Reduces acyl-CoA to alcohol(E)-11-Tetradecenoyl-CoA(E)-11-Tetradecenol
Acetyltransferase (AT) Adds acetyl group to alcohol(E)-11-Tetradecenol(E)-11-Tetradecenyl Acetate
Carboxylesterase Hydrolyzes acetate ester(E)-11-Tetradecenyl Acetate(E)-11-Tetradecenol

Pheromone Precursor Role of this compound

In the known biosynthetic pathways, this compound is generally considered a terminal product. The pathway proceeds from a saturated fatty acid precursor through steps of desaturation, reduction, and finally acetylation. There is currently no significant research suggesting that this compound serves as a metabolic precursor for the subsequent synthesis of other different pheromone components. Its immediate precursors are the corresponding alcohol, (E)-11-tetradecenol, and the unsaturated fatty acid, (E)-11-tetradecenoic acid.

Genetic and Endocrine Control of Pheromone Production

The biosynthesis of this compound is not continuous but is under precise genetic and hormonal control, ensuring its production aligns with the moth's reproductive cycle.

The primary endocrine regulator of sex pheromone biosynthesis in most moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). wikipedia.orgnih.gov This 33-amino acid peptide is produced by neurosecretory cells in the subesophageal ganglion (SEG) of the brain. frontiersin.orgresearchgate.net Upon release into the hemolymph, typically during the scotophase (dark period), PBAN travels to the pheromone gland. wikipedia.org

There, it binds to a specific G-protein coupled receptor on the membrane of the gland cells. nih.gov This binding event initiates an intracellular signal transduction cascade, leading to an increase in cytosolic Ca²⁺ concentration. wikipedia.org This calcium influx is thought to activate key rate-limiting enzymes in the biosynthetic pathway, such as the desaturases or reductases, thereby switching on the production of the pheromone components. wikipedia.orgpnas.org The expression of the genes encoding these biosynthetic enzymes is a prerequisite for PBAN action. The genetic basis for variation in pheromone production is typically found to be controlled by autosomal genes, which code for the specific enzymes that determine the final chemical structures. researchgate.net

RegulatorTypeOriginTargetFunction
PBAN NeuropeptideSubesophageal GanglionPheromone Gland CellsActivates signal cascade to initiate pheromone biosynthesis
PBAN Receptor G-Protein Coupled ReceptorPheromone Gland Cell MembranePBANBinds PBAN to trigger intracellular signaling
Biosynthetic Enzyme Genes Autosomal GenesGenome of Pheromone Gland CellsN/ACode for Desaturases, Reductases, etc.

Behavioral Ecology and Field Efficacy Research

Mating Disruption Strategies and Efficacy Assessment

Mating disruption is a pest management strategy that utilizes synthetic sex pheromones to permeate the atmosphere of a crop, thereby interfering with the ability of males to locate and mate with females. This technique is a cornerstone of integrated pest management (IPM) for numerous lepidopteran pests. The efficacy of mating disruption strategies employing trans-11-tetradecenyl acetate (B1210297), often in combination with its Z-isomer, is assessed through various field research methods that measure the impact on insect behavior, reproductive success, and ultimately, population levels.

Impact on Reproductive Success and Population Suppression

The primary goal of mating disruption is to reduce the reproductive success of a pest population, leading to its suppression over time. By preventing males from finding females, the incidence of mating is decreased, which in turn reduces the number of fertile eggs laid and subsequent larval infestations.

Research on the Asian corn borer, Ostrinia furnacalis, has demonstrated a direct link between mating disruption and population suppression. In field trials, plots treated with synthetic sex pheromones, including trans-11-tetradecenyl acetate, showed a significant reduction in key damage indicators. The number of eggs per 100 plants was reduced by 77.6% to 89.3%, and the number of boring holes per 100 plants decreased by 74.5% to 85.6% compared to untreated areas. These figures strongly suggest a substantial impact on the subsequent generation's population density.

Similarly, studies on the European corn borer, Ostrinia nubilalis, have quantified the reduction in mating frequency. In treated plots, the average number of matings per female, as measured by spermatophores, was significantly lower than in control plots. For instance, during the second flight of the moths, females in untreated plots mated an average of 2.17 times, whereas those in plots treated with MSTRS™ dispensers and rope formulations mated only 1.63 and 1.56 times, respectively. Furthermore, the proportion of females that mated at least once was reduced. During the first flight, 17% fewer females mated in fields treated with high-emission MSTRS™ dispensers compared to untreated fields.

While reductions in mating and immediate damage are primary indicators of success, the long-term impact on population suppression can be variable. In a study on currant pests, including the currant bud moth (Euhyponomeutoides albithoracellus), which uses a blend of (E)- and (Z)-11-tetradecenyl acetate, a strong disruption of male orientation to traps was observed. However, after one year of treatment, researchers could not detect a significant effect on the level of crop damage or the size of the future adult pest population. This highlights that while mating disruption can significantly reduce reproductive success in a single season, its ability to suppress populations year-on-year may depend on other factors such as pest pressure and isolation of the treated area.

Table 1: Impact of Mating Disruption on Reproductive Success and Crop Damage

Pest SpeciesParameter MeasuredTreatmentResultSource
Ostrinia furnacalisEgg Reduction / 100 PlantsPheromone Application77.6% - 89.3%
Ostrinia furnacalisBoring Hole Reduction / 100 PlantsPheromone Application74.5% - 85.6%
Ostrinia nubilalis (2nd Flight)Average Matings per FemaleUntreated Control2.17
Ostrinia nubilalis (2nd Flight)Average Matings per FemaleMSTRS™ Dispensers1.63
Ostrinia nubilalis (1st Flight)Reduction in Mated FemalesMSTRS™ Dispensers17%
Ostrinia nubilalis (1st Flight)Reduction in Mated FemalesRope Dispensers10%

Quantitative Measurement of Mating Disruption Rates

Quantifying the efficacy of mating disruption is crucial for optimizing strategies. Researchers employ several methods to measure the rate of disruption, primarily focusing on male orientation to pheromone sources and the mating status of females.

A common method is to measure the inhibition of male moth capture in pheromone-baited traps, often referred to as "trap shutdown" or "orientational disruption." In field trials against the Asian corn borer, Ostrinia furnacalis, orientation disruption rates ranged from 93.2% to 100% in treated plots. Similarly, for the oriental fruit moth, Grapholita molesta, orientational disruption was greatest in plots with the highest densities of pheromone dispensers, reaching 99.2% to 99.4% inhibition of trap captures. Research on the currant bud moth also recorded a strong trap shutdown effect, with reductions up to 100%.

However, trap shutdown alone may not directly correlate with a reduction in mating. Therefore, a more direct assessment involves monitoring the mating status of virgin females, either by deploying tethered females or by capturing and dissecting feral females to check for the presence of spermatophores. In studies on O. furnacalis, direct mating disruption rates were measured at 47.8% to 85.8%. For the oriental fruit moth, the effectiveness of this direct measurement was starkly illustrated: in control plots, over 55% of tethered virgin females mated after one night, whereas in plots with the highest pheromone dispenser densities, no mating was recorded at all.

For several species of tortricid leafrollers that use (Z)-11-tetradecenyl acetate as a primary pheromone component, assessments using tethered females showed mean reductions in mating ranging from 76% to 80%. When using a specific dispenser type (Hamaki-con rope), the reduction in mating of tethered females exceeded 90% for four different leafroller species.

Long-term monitoring can reveal changes in the effectiveness of mating disruption. In a notable case, a mating disruptant composed of (Z)-11-tetradecenyl acetate used against the smaller tea tortrix, Adoxophyes honmai, initially showed a 96% disruption of pheromone trap catches. However, after 14 to 16 years of continuous use, the disruption percentage in the same fields dropped to less than 50%, suggesting the development of resistance.

Table 2: Quantitative Efficacy of Mating Disruption Strategies

Pest SpeciesMeasurement MethodDisruption Rate / Mating ReductionSource
Ostrinia furnacalisOrientation Disruption (Trap Capture)93.2% - 100%
Ostrinia furnacalisMating Disruption (Female Dissection)47.8% - 85.8%
Grapholita molestaOrientation Disruption (Trap Capture)>99%
Grapholita molestaMating Reduction (Tethered Females)100% (vs. >55% mating in control)
Tortricid LeafrollersMating Reduction (Tethered Females)76% - 80%
Tortricid LeafrollersMating Reduction (Tethered Females with Hamaki-con)>90%
Adoxophyes honmai (Year 4)Orientation Disruption (Trap Capture)96%
Adoxophyes honmai (Year 14-16)Orientation Disruption (Trap Capture)<50%

Formulation Science and Controlled Release Technologies

Advanced Material Science in Dispenser Design

The choice of material for a pheromone dispenser is critical in dictating the release profile, longevity, and environmental stability of the active ingredient. Modern approaches have moved beyond simple reservoirs to complex matrices engineered at a micro or nano scale.

Polymer-based carriers are central to modern controlled-release strategies for semiochemicals. nih.govsemanticscholar.org These materials can be tailored to achieve specific release characteristics and protect the active ingredient.

Electrospun Nanofibers: Electrospinning is a technique used to produce ultrafine polymer fibers with diameters ranging from nanometers to a few microns. researchgate.net These nanofibers can be loaded with pheromones to create dispensers with a high surface-area-to-volume ratio, which facilitates a controlled and sustained release. mdpi.com Various biodegradable polymers have been successfully used for this purpose, including:

Polycaprolactone (PCL) nih.gov

Cellulose (B213188) Acetate (B1210297) (CA) nih.gov

Polylactic Acid (PLA) nih.gov

Research has shown that the chemical compatibility between the polymer and the pheromone is crucial; for instance, phase separation between the pheromone and the polymer matrix can negatively impact the loading capacity and release efficiency. researchgate.net The structure of electrospun nanofibers provides a protective enclosure for the pheromone, shielding it from environmental factors like rain and UV radiation, which enhances its stability and longevity in the field. researchgate.netnih.gov Studies on pheromones loaded into cellulose acetate nanofibers demonstrated superior loading ratios and release stability compared to other polymers. nih.gov These systems have been shown to achieve a nearly linear release over several weeks, avoiding the initial burst of release common with other dispenser types. researchgate.net

Polymer Beads: Polymeric beads represent another versatile platform for the controlled delivery of semiochemicals. These can be designed as "swellable matrices" or as microporous structures.

Hydrogel Beads: Hydrogels are three-dimensional polymer networks that can absorb large amounts of water without dissolving. oup.com When used in a "beads type" formulation, the active ingredient is integrated directly into the polymer matrix. oup.com These beads act as micro-reservoirs, releasing the pheromone in a controlled manner as they interact with environmental moisture. oup.com

Microporous Beads: Asymmetric microporous beads can be engineered to have a continuous gradation of pore sizes, with very small pores near the surface and larger pores in the interior. google.com This structure allows for high loading of the active ingredient. The release rate is primarily controlled by the diffusion of the pheromone through the dense, less porous "skin" at the bead's surface. google.com This design allows for a consistent release profile that can be modulated by altering the thickness and porosity of the outer layer. google.com

Polymer Matrix TypeExamples of PolymersKey CharacteristicsTypical Release Duration
Electrospun Nanofibers Polycaprolactone (PCL), Cellulose Acetate (CA), Polylactic Acid (PLA)High surface-area-to-volume ratio; Protects from UV and rain; Biodegradable options available. nih.govresearchgate.netnih.gov6 to 11 weeks nih.govresearchgate.net
Polymer Beads Hydrogels (e.g., Alginates), PolyurethaneCan be swellable or microporous; Release controlled by diffusion through matrix/surface. oup.comgoogle.comVariable, can be tailored for prolonged release.

Encapsulation is a key technology for protecting volatile compounds like trans-11-Tetradecenyl acetate and controlling their release. This process involves entrapping the active ingredient within a carrier material, often a polymer.

Microencapsulation can be used to create small capsules where the pheromone is contained within a polymeric shell. The release of the pheromone is then governed by diffusion through this shell wall or by its gradual degradation. This technique has been used for various insect sex attractants. oup.com

The release profile from these advanced formulations is a significant improvement over traditional dispensers. While many conventional devices exhibit a first-order release, where the rate is high initially and declines exponentially, engineered matrices can achieve a more desirable, nearly zero-order (linear) release. researchgate.net

Initial Burst: Many systems show an initial rapid release of the pheromone located on or near the surface of the matrix.

Sustained Release: Following the initial phase, a more stable and slower release is achieved, governed by diffusion through the polymer matrix. Studies with electrospun fibers have documented a nearly linear release of pheromones over a period of up to seven weeks in laboratory settings. researchgate.net Field studies have confirmed that such carriers can remain effective for at least seven weeks. nih.gov

Terminal Phase: As the pheromone reservoir is depleted, the release rate eventually declines.

The incorporation of pheromones into electrospun fiber mats has been shown to ensure a release for more than 16 weeks in some systems. researchgate.net The specific release profile can be customized by adjusting the polymer type, pheromone loading percentage, and the physical structure of the matrix. researchgate.net

Physical and Chemical Factors Governing Pheromone Release

The release of this compound from a dispenser is not solely dependent on the formulation's design but is also heavily influenced by the interplay of its physical properties and ambient environmental conditions.

The primary goal of a controlled-release formulation is to maintain the concentration of the active ingredient in the atmosphere within an effective range for an extended duration. This is achieved by controlling the kinetics of release from the dispenser.

Sustained release kinetics are designed to prolong the presence of the pheromone in the field, thereby reducing the need for frequent reapplication. nih.gov The release from polymer matrices generally follows a diffusion-controlled mechanism. The pheromone molecules must navigate through the tortuous paths within the polymer matrix to reach the surface and volatilize.

The release rate can be described by mathematical models, often related to Fick's laws of diffusion. For a matrix system, the release rate is typically proportional to the square root of time initially, before transitioning to other kinetic models as the concentration gradient changes. The ultimate aim is to achieve a zero-order release kinetic, where the release rate is constant over time. This provides a steady pheromone plume, which is often more effective for insect mating disruption. Electrospun nanofibers have shown promise in achieving nearly linear, or zero-order, release profiles. researchgate.net

Volatilization is the process by which the pheromone transitions from the dispenser surface into the surrounding air. This is a critical step and is highly sensitive to environmental factors. nih.gov The volatile nature of semiochemicals is a primary reason that controlled-release formulations are necessary to achieve season-long control. researchgate.net

Key environmental factors influencing volatilization include:

Temperature: Temperature is one of the most significant factors. Studies measuring semiochemical release under controlled conditions have demonstrated that release rates increase exponentially as the ambient temperature rises. usda.gov This is due to the increase in the vapor pressure of the compound and the increased kinetic energy of the molecules, which facilitates their escape from the dispenser matrix.

Airflow (Wind Speed): Wind moving across the surface of the dispenser removes the layer of air saturated with the pheromone (the boundary layer), steepening the concentration gradient between the dispenser surface and the air. nih.gov This enhanced gradient increases the rate of volatilization.

Relative Humidity: The effect of relative humidity on the release of nonpolar compounds like this compound from non-hygroscopic dispensers appears to be minimal. usda.gov Controlled studies have shown that release rates are not significantly affected by changes in relative humidity. usda.gov

Environmental FactorImpact on Volatilization Rate of this compound
Temperature Increases. The release rate shows an exponential increase with rising ambient temperature. usda.gov
Airflow / Wind Speed Increases. Higher airflow reduces the boundary layer at the dispenser surface, accelerating release. nih.gov
Relative Humidity Minimal to None. Studies indicate no apparent effect on release rates from solid matrix dispensers. usda.gov

Longevity and Stability of Active Ingredient Formulations

A major advantage of formulating this compound into advanced carriers is the enhanced protection it affords the active ingredient against environmental degradation. ingentaconnect.com Pheromones are susceptible to degradation by UV light, oxidation, and high temperatures.

The polymer matrix of a dispenser serves as a physical barrier, shielding the pheromone molecules within. Electrospun fiber carriers, for example, provide hydrophobic protection and can have low light transmission, which helps preserve the active ingredient. nih.gov This protection is crucial for maintaining the efficacy of the pheromone over the entire flight period of the target pest.

Ecological and Evolutionary Dynamics

Evolution of Pheromone Communication in Insect Lineages

The evolution of pheromone communication is a dynamic process involving changes in both the production of the chemical signal by one sex (typically the female) and the reception and interpretation of that signal by the other (typically the male). In many moth species, including those in the family Tortricidae, (E)-11-tetradecenyl acetate (B1210297) and its isomer (Z)-11-tetradecenyl acetate are common sex pheromone components. The diversity of pheromone blends, even among closely related species, is a testament to the evolutionary pressures shaping these communication systems.

The biosynthesis of these C14 acetates often begins with palmitic acid (a 16-carbon fatty acid). A crucial step in generating the diversity of these signals is the introduction of a double bond at a specific position by a desaturase enzyme. For instance, a Δ11-desaturase is responsible for creating the double bond at the 11th carbon position in the precursor to 11-tetradecenyl acetate. Subsequent enzymatic reactions, including chain shortening, reduction, and acetylation, complete the synthesis of the final pheromone components. The evolution of new pheromone blends can be driven by mutations in these biosynthetic genes, leading to changes in the structure or ratio of the components. For example, a shift in the activity of a desaturase can lead to a different double bond position, resulting in a novel pheromone component.

The evolution of the signal is only half of the story; the male's response must also co-evolve for the communication system to remain effective. This involves changes in the olfactory sensory neurons (OSNs) on the male's antennae and the corresponding odorant receptors (ORs) that bind to the specific pheromone components. The evolution of these receptors allows males to detect and discriminate between different pheromone blends, ensuring they are attracted to conspecific females. The genetic basis for these changes in both signal and response is complex and can involve multiple genes. In some cases, the genes controlling female pheromone production and male response are not linked, suggesting a model of "asymmetric tracking" where a change in the female signal is followed by a corresponding change in the male's preference.

Co-evolutionary Interactions with Sympatric Species

In many ecosystems, multiple closely related and sympatric species (species that live in the same geographic area) may use similar pheromone components, creating the potential for interspecific "crosstalk" that can lead to costly hybridization. This ecological context drives strong selection for reproductive character displacement, where the pheromone signals of sympatric species diverge to ensure reproductive isolation. For instance, two sympatric species might use the same primary pheromone component, such as trans-11-tetradecenyl acetate, but differ in the identity and ratio of minor components in their blends. These minor components can act as behavioral antagonists, preventing males of one species from being attracted to the females of another.

The evolution of species-specific pheromone blends is a key mechanism for maintaining reproductive isolation. The olfactory systems of male moths are often finely tuned to the specific blend of their own species. This specificity is mediated by pheromone-binding proteins (PBPs) in the antennae, which bind to and transport pheromone molecules to the odorant receptors. Studies on sympatric Dendrolimus species, which use cis-trans isomers in their pheromones, have shown that their PBPs have different binding affinities for the pheromone components of their own and other species, contributing to the discrimination of intra- and interspecific signals.

Furthermore, some compounds that are part of one species' attractive pheromone blend can act as behavioral antagonists for a closely related sympatric species. This means that the presence of that compound in the pheromone plume of a heterospecific female will inhibit the upwind flight of the male. This phenomenon of behavioral antagonism is a powerful selective force that drives the divergence of pheromone signals and reinforces reproductive isolation between sympatric species.

Mechanisms of Cross-Adaptation and Habituation to Pheromones

Insects are constantly exposed to a barrage of chemical cues from their environment, including pheromones. To avoid sensory overload and respond appropriately to relevant signals, their nervous systems have evolved mechanisms of adaptation and habituation. These processes are particularly relevant in the context of mating disruption, a pest control strategy that permeates the atmosphere with synthetic pheromones.

Sensory adaptation is a peripheral phenomenon that occurs at the level of the olfactory sensory neurons (OSNs) in the antennae. Prolonged or high-concentration exposure to a pheromone can cause the OSNs to become less sensitive, reducing their firing rate. This is a rapid and reversible process that helps the insect to filter out constant background odors and remain sensitive to changes in pheromone concentration, which is crucial for tracking a pheromone plume to its source.

Habituation , on the other hand, is a form of non-associative learning that occurs in the central nervous system (CNS). It is a more prolonged decrease in a behavioral response to a repeated stimulus. In the context of pheromones, continuous exposure can lead to a male moth no longer responding to the pheromone, even if his antennae are still capable of detecting it. Studies in the cabbage looper moth, Trichoplusia ni, have shown that pulsed exposure to pheromone is more effective at inducing CNS habituation than constant exposure, as it avoids adapting the peripheral receptors.

Cross-adaptation can also occur, where exposure to one pheromone component can lead to a reduced response to a different but structurally similar compound. This is due to the fact that some odorant receptors can be broadly tuned and respond to multiple related compounds. The mechanisms underlying these processes are complex and can involve changes in receptor sensitivity, ion channel activity, and synaptic plasticity within the olfactory pathways of the brain. The duration and pattern of pheromone exposure can have different effects, with brief pre-exposure sometimes leading to sensitization (an increased response), while longer exposure typically leads to habituation.

Emergence and Management of Pheromone Resistance

The widespread use of synthetic pheromones for mating disruption in agriculture has created a new selective pressure on insect populations, leading to the emergence of pheromone resistance. This is a significant challenge for the long-term sustainability of this environmentally friendly pest control method.

One of the first and best-documented cases of resistance to a pheromone-based mating disruptant involves the smaller tea tortrix, Adoxophyes honmai. In some tea fields in Japan where mating disruption using (Z)-11-tetradecenyl acetate had been used for many years, the efficacy of the treatment declined significantly. Research revealed that the A. honmai populations in these areas had evolved resistance to the mating disruptant.

Genetic Underpinnings of Behavioral Resistance

Studies on the resistant populations of A. honmai revealed significant changes in their pheromone communication system. Resistant females were found to produce a pheromone blend with a different ratio of components compared to susceptible females. Specifically, they produced a higher proportion of (Z)-11-tetradecenyl acetate.

More strikingly, the behavioral response of resistant males was significantly altered. While susceptible males are attracted to a very specific blend of pheromone components, resistant males showed a much broader range of response. They were attracted to lures with highly skewed ratios of components and some were even attracted to lures that completely lacked (Z)-11-tetradecenyl acetate, a component that is essential for attracting susceptible males.

Crossing experiments between resistant and susceptible strains of A. honmai have provided insights into the genetic basis of this resistance. The ability of males to respond to a defective pheromone blend appears to be controlled by a single autosomal locus. This suggests that a relatively simple genetic change can lead to a significant shift in behavioral response, allowing the insects to overcome the effects of the mating disruptant. This rapid evolution of behavioral resistance highlights the adaptability of insect populations to new selection pressures.

TraitSusceptible Adoxophyes honmaiResistant Adoxophyes honmai
Female Pheromone Blend Standard ratio of componentsHigher proportion of (Z)-11-tetradecenyl acetate
Male Behavioral Response Narrowly tuned to specific blendBroadened response to a wider range of blends, including those lacking key components
Genetic Basis of Altered Male Response Not applicableEvidence for a single autosomal locus controlling the trait

Adaptive Strategies for Mitigating Resistance Development

The emergence of pheromone resistance necessitates the development of strategies to mitigate its development and ensure the continued effectiveness of mating disruption. Several adaptive strategies can be employed:

Integrated Pest Management (IPM): Mating disruption should be used as part of a broader IPM program that includes other control tactics such as biological control, cultural practices, and the judicious use of insecticides. This reduces the selection pressure for pheromone resistance by targeting the pest at different life stages and with different mechanisms.

Rotation of Pheromone Blends: Just as insecticides with different modes of action are rotated to manage resistance, it may be possible to rotate different pheromone blends or disruptants. However, this is often limited by the specific pheromone chemistry of the target pest.

Use of Multi-Component Lures: Using mating disruption formulations that contain all the major components of the female's pheromone blend can make it more difficult for resistance to evolve. Resistance to a single component may not be sufficient to overcome the disruptive effect of the complete blend. In the case of the resistant A. honmai, it was found that a 4-component blend was still effective at disrupting their mating.

"Attract-and-Kill" Strategies: This approach combines a pheromone lure with a small amount of insecticide. The pheromone attracts the pest to a point source where it comes into contact with the insecticide and is killed. This can be more effective than mating disruption alone, especially in high-density populations, and can help to remove resistant individuals from the population.

Monitoring for Resistance: Regular monitoring of pest populations for signs of resistance is crucial. This can involve tracking the efficacy of mating disruption in the field and conducting laboratory bioassays to assess the behavioral responses of field-collected insects to synthetic pheromones. Early detection of resistance can allow for timely adjustments to the management strategy.

By implementing these adaptive strategies, it is possible to slow the evolution of pheromone resistance and maintain the effectiveness of this valuable and environmentally friendly pest management tool.

Analytical and Methodological Innovations in Pheromone Research

Advanced Spectroscopic and Chromatographic Techniques

Innovations in analytical chemistry have been pivotal in the study of insect pheromones, enabling researchers to identify and quantify these semiochemicals with high precision. For a compound like trans-11-Tetradecenyl acetate (B1210297), a key component in the pheromone blend of several moth species, advanced spectroscopic and chromatographic methods are indispensable for both its initial discovery and subsequent functional analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the structural elucidation of volatile compounds such as trans-11-Tetradecenyl acetate. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In a typical analysis, an extract from a female moth's pheromone gland is injected into the GC, where individual components are separated based on their boiling points and interactions with the stationary phase of the column.

As each compound, including this compound, elutes from the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (in electron ionization mode), causing it to fragment into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a chemical fingerprint. For this compound (C16H30O2), the molecular ion peak (M+) may be observed, but more prominent are the characteristic fragment ions. Key fragments often include one at m/z 222, resulting from the loss of an acetic acid molecule ([M-60]+), and a base peak at m/z 61, corresponding to the protonated acetic acid ion ([CH3COOH2]+), which strongly suggests the presence of an acetate functional group. By comparing this fragmentation pattern and the GC retention time with those of a synthesized standard, researchers can definitively confirm the structure of the natural pheromone.

Table 1: Key Mass Spectrometry Data for this compound

Property Value Source
Formula C16H30O2
Molecular Weight 254.4082 g/mol
Key Fragment Ion (m/z) 222 ([M-60]+)

| Key Fragment Ion (m/z) | 61 ([CH3COOH2]+) | |

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

While GC-MS can identify the chemical components within a pheromone gland extract, it cannot determine which of these compounds are biologically active. This is accomplished using Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD). This powerful technique directly measures the response of an insect's antenna to the compounds as they elute from the GC column.

In a GC-EAD setup, the effluent from the GC is split into two paths. One path goes to a standard detector, like a Flame Ionization Detector (FID), while the other is directed over an excised insect antenna mounted between two electrodes. When a compound that the antenna's olfactory receptor neurons can detect passes over, it triggers a depolarization, resulting in a measurable electrical signal (an electroantennogram, or EAG). By simultaneously recording the output from the FID and the antenna, researchers can pinpoint exactly which chemical peaks elicit a neural response. GC-EAD has been instrumental in identifying this compound and its geometric isomer, (Z)-11-tetradecenyl acetate, as the key electrophysiologically active components for species like the currant pest Euhyponomeutoides albithoracellus. This method is crucial for distinguishing the true pheromone components from other behaviorally inert compounds present in the gland extract.

Molecular and Genomic Approaches

The study of pheromone biology has been revolutionized by molecular and genomic tools, which allow scientists to investigate the genetic underpinnings of pheromone production and perception. These approaches provide a deeper understanding of the specific genes and pathways that enable insects to synthesize and recognize compounds like this compound.

Gene Expression Profiling related to Pheromone Biosynthesis and Perception

The biosynthesis of fatty acid-derived pheromones, including tetradecenyl acetates, involves a series of enzymatic steps. Gene expression profiling, often using techniques like quantitative real-time PCR (qRT-PCR) and transcriptome sequencing (RNA-Seq), has been used to identify the specific genes involved in this process in the pheromone glands of female moths. For instance, transcriptome analysis of the Asian corn borer, Ostrinia furnacalis, a species that utilizes tetradecenyl acetates, has identified numerous candidate genes. These typically include genes encoding for desaturases (which create double bonds at specific positions), fatty acyl reductases (which reduce the fatty acid to an alcohol), and acetyltransferases (which add the acetate group).

Similarly, on the perception side, identifying the olfactory receptors (ORs) in the male antennae that detect this compound is a key goal. Expression profiling reveals which OR genes are predominantly or exclusively expressed in male antennae, making them strong candidates for being pheromone receptors. In Ostrinia nubilalis, a close relative of O. furnacalis, several ORs have been characterized, with some showing high specificity for E11- and Z11-tetradecenyl acetate. For example, OnOr6 was found to be highly selective for Z11-tetradecenyl acetate. This targeted gene expression provides the molecular basis for the high sensitivity and specificity of male moths to the female-produced pheromone blend.

Table 2: Examples of Gene Families Implicated in Pheromone Biology

Gene Family Function Tissue of Interest Relevant Species (Example)
Desaturases Pheromone Biosynthesis (Creates C=C bonds) Pheromone Gland Ostrinia spp.
Fatty Acyl Reductases (FAR) Pheromone Biosynthesis (Reduces fatty acid) Pheromone Gland Ostrinia spp.
Acetyltransferases (ATF) Pheromone Biosynthesis (Adds acetate group) Pheromone Gland Ostrinia spp.

| Olfactory Receptors (OR) | Pheromone Perception (Binds pheromone) | Antennae | Ostrinia spp. |

CRISPR/Cas9 and RNAi for Functional Gene Studies

Identifying candidate genes through expression profiling is the first step; confirming their function requires direct experimental manipulation. RNA interference (RNAi) and CRISPR/Cas9 gene editing are powerful tools for these functional studies.

CRISPR/Cas9 is a more recent and precise gene-editing tool that allows for the permanent knockout of a target gene. This technique has been used in other moths, such as Spodoptera exigua, to delete a desaturase gene (SexiDES5). The resulting mutant females were unable to produce their normal pheromone components and failed to attract males, definitively proving the gene's critical role in pheromone biosynthesis. Similar studies targeting the Pheromone Biosynthesis Activating Neuropeptide (PBAN) gene, which regulates the entire process, have also been shown to disrupt mating. While not yet explicitly documented for the gene directly producing this compound, these methods provide a clear blueprint for the functional validation of its biosynthetic genes.

Computational and Bioinformatic Modeling

Computational and bioinformatic approaches are increasingly used to analyze the vast amounts of data generated by genomic and transcriptomic studies and to model the complex interactions between pheromones and their receptors. These in silico methods accelerate the identification of relevant genes and provide insights into the molecular mechanisms of olfaction.

Bioinformatic pipelines are essential for sifting through transcriptome data from insect antennae to identify candidate olfactory receptor genes. By searching for sequences with characteristic features of ORs (e.g., seven transmembrane domains), researchers can assemble a repertoire of putative receptors for a given species. Phylogenetic analysis can then be used to compare these candidates with known pheromone receptors from other species, helping to prioritize which ones to target for functional characterization.

Furthermore, computational modeling can be used to predict the three-dimensional structure of a pheromone receptor. Using a technique called molecular docking, scientists can then simulate how the this compound molecule fits into a predicted binding pocket of the receptor protein. This modeling can help explain the basis of receptor specificity, for instance, why a receptor might bind strongly to the trans isomer but weakly or not at all to the cis isomer. These models can also be used to build a broader picture of the entire signal transduction cascade, from the initial binding of the pheromone to the generation of a nerve impulse.

Pheromone-Receptor Docking Simulations (Implicit, general molecular modeling)

The precise recognition of pheromone molecules by olfactory receptors is fundamental to chemical communication in insects. Molecular modeling, including docking simulations, has emerged as a powerful tool to investigate the interactions between pheromones and their receptors at an atomic level. Although experimental structures of most insect odorant receptors (ORs) are yet to be determined, homology modeling provides a viable approach to generate three-dimensional (3D) models. These models are typically built using the structures of related proteins, such as G-protein coupled receptors (GPCRs), as templates. elifesciences.orgmdpi.com

Once a 3D model of the receptor is generated, molecular docking simulations can be employed to predict the binding mode of a ligand, such as this compound, within the receptor's binding pocket. These simulations utilize scoring functions to estimate the binding affinity and identify the most stable binding conformation. Key amino acid residues that form crucial interactions, such as hydrogen bonds and hydrophobic contacts with the pheromone, can be identified through this process. mdpi.comnih.gov

Molecular dynamics (MD) simulations can further refine the docked complex, providing insights into the dynamic nature of the pheromone-receptor interaction over time. mdpi.com These simulations can reveal conformational changes in both the ligand and the receptor upon binding, contributing to a more comprehensive understanding of the molecular recognition process. nsf.gov For instance, studies on the pheromone-binding proteins (PBPs) of the European corn borer, Ostrinia nubilalis, have utilized MD simulations to demonstrate ligand-induced conformational changes. nsf.gov While these studies focused on PBPs, the principles are transferable to the study of the odorant receptors themselves.

The insights gained from these computational approaches are invaluable for understanding the structural basis of pheromone specificity. For example, by comparing the binding pockets of receptors from different species or pheromone races, researchers can hypothesize which amino acid variations are responsible for differences in ligand recognition. nih.gov This is particularly relevant in the case of Ostrinia species, where subtle differences in the pheromone blend, such as the ratio of (E)-11- and (Z)-11-tetradecenyl acetate, determine species specificity. nih.govnih.gov While direct docking studies on the this compound receptor are not extensively published, the established methodologies in related systems provide a clear framework for how such investigations would proceed.

Table 1: Key Amino Acid Residues in Pheromone Binding

Interacting ResidueInteraction TypePheromone ComponentSignificance
Ser56Hydrogen Bond(Z)-9-Hexadecenyl acetateCrucial for pheromone recognition in some moth species. mdpi.com
Phe12, Phe36, Phe118Unspecific BindingSex Pheromone ComponentsMay participate in the initial, less specific binding of various pheromones. nih.gov
Ser9, Trp114Specific RecognitionSex PheromonesPotentially involved in the specific recognition and stabilization of sex pheromones over other volatiles. nih.gov
Alanine (A) vs. Threonine (T) at position 148 in OR3Ligand Specificity(E)-11- and (Z)-11-tetradecenyl acetateA single amino acid mutation can alter the pheromone recognition pattern and contribute to speciation. nih.gov

Population Genetics and Evolutionary Trajectory Analysis

The evolution of pheromone communication systems, particularly those involving distinct pheromone races or closely related species, is a central topic in evolutionary biology. The European corn borer, Ostrinia nubilalis, which utilizes different isomeric blends of 11-tetradecenyl acetate, serves as a model organism for studying these processes. Two distinct pheromone races exist: the E-strain, which uses a blend rich in (E)-11-tetradecenyl acetate, and the Z-strain, which uses a blend rich in (Z)-11-tetradecenyl acetate.

Population genetics studies have revealed that the differences in pheromone production in female O. nubilalis are controlled by a single autosomal locus. Similarly, the corresponding difference in male behavioral response is governed by a sex-linked gene. A third autosomal gene has been identified that controls the organization of the male's pheromone receptors. Research has shown that the genes responsible for female production and male receptor characteristics are not closely linked and are likely inherited independently.

Hybridization between the E and Z races can occur in sympatric populations, leading to the production of hybrid individuals. These hybrids can serve as a bridge for gene flow between the two races. The frequency of hybridization has been a subject of study to understand the dynamics of reproductive isolation and the potential for speciation. The analysis of single nucleotide polymorphisms (SNPs) within genes associated with pheromone production, such as the fatty-acyl reductase gene, has provided a tool for estimating hybridization frequencies in natural populations.

The evolutionary trajectory of pheromone communication in moths is thought to be driven by a process of coevolution between female signal production and male reception. Mutations that alter the pheromone blend in females are thought to be followed by corresponding changes in the male's receptor system to maintain effective communication. The genetic independence of production and reception traits presents a puzzle for this coevolutionary process. However, the existence of broadly tuned receptors in some species may provide a mechanism for the initial recognition of novel pheromone components, which can then be refined by subsequent mutations leading to greater specificity.

Studies on other moth genera, such as Spodoptera, have shown that gene duplication and subsequent divergence of pheromone receptors can lead to the evolution of new communication channels. This process allows for the emergence of receptors tuned to novel pheromone components, which can drive reproductive isolation and speciation. The analysis of pheromone receptor genes across different Ostrinia species and races provides insights into the molecular evolution of these receptors and the selective pressures that have shaped their diversity.

**Table 2: Genetic Control of Pheromone Traits in *Ostrinia nubilalis***

TraitGenetic ControlLocus TypeInheritance
Female Pheromone ProductionSingle GeneAutosomalMendelian
Male Behavioral ResponseSingle GeneSex-LinkedSex-Linked
Male Pheromone Receptor OrganizationSingle GeneAutosomalAutosomal

Broader Scientific Implications and Future Research Directions

Synthesis of Current Knowledge and Major Research Contributions

trans-11-Tetradecenyl acetate (B1210297), also known as (E)-11-tetradecenyl acetate, is a significant chemical compound primarily recognized for its role as an insect sex pheromone. Research has firmly established it as a key component in the chemical communication systems of numerous moth species, particularly within the Lepidoptera order. Major research contributions have centered on its identification, synthesis, and application in entomology.

One of the primary findings is its function as a powerful attractant for males of various species. It rarely acts alone; its biological activity is often dependent on its presence in a specific blend with other compounds, most notably its geometric isomer, (Z)-11-tetradecenyl acetate. The ratio of these E and Z isomers is crucial for species-specific attraction. For instance, a 1:1 mixture of (E)- and (Z)-11-tetradecenyl acetate has been identified as a potent sex pheromone for the currant bud moth, Euhyponomeutoides albithoracellus, and is also effective for monitoring the large fruit-tree tortrix, Archips podana. lu.sesemanticscholar.org Field experiments have consistently shown that specific ratios of these isomers are highly attractive to male moths, while the individual compounds alone are significantly less effective. researchgate.net

The identification of trans-11-tetradecenyl acetate as a pheromone component is typically achieved through the analysis of female pheromone gland extracts. This process involves advanced analytical techniques such as gas chromatography coupled with electroantennographic detection (GC-EAD), which measures the response of male antennae to different chemical compounds, and gas chromatography-mass spectrometry (GC-MS) for structural elucidation. lu.sesemanticscholar.org These methods have been instrumental in deciphering the complex pheromone blends of many insect pests.

Furthermore, research has demonstrated its utility in integrated pest management (IPM) programs. The synthetic version of the pheromone is widely used in lures for monitoring pest populations, enabling farmers to make informed decisions about the timing of control measures. semanticscholar.org This application is a significant contribution to sustainable agriculture, reducing the reliance on broad-spectrum insecticides.

Research AreaMajor ContributionKey Species Studied
Pheromone Identification Identified as a key sex pheromone component in a blend with its Z-isomer.Euhyponomeutoides albithoracellus (currant bud moth), Archips podana (large fruit-tree tortrix), Loxostege sticticalis (sod webworm) lu.sesemanticscholar.orgresearchgate.net
Behavioral Ecology Demonstrated the critical importance of specific isomeric ratios for species-specific male attraction.Archips podana, Euhyponomeutoides albithoracellus lu.seresearchgate.net
Analytical Chemistry Application of GC-EAD and GC-MS to isolate and identify the compound from minute female gland extracts.Euhyponomeutoides albithoracellus lu.sesemanticscholar.org
Applied Entomology Development of synthetic lures for monitoring and managing agricultural and horticultural pests.Archips podana, Ostrinia nubilalis (European corn borer) semanticscholar.orgresearchgate.net

Identification of Critical Knowledge Gaps and Unexplored Avenues

Despite decades of research, significant knowledge gaps remain in our understanding of this compound. A primary area requiring further investigation is the complete biosynthetic pathway of this compound in many insect species. While the general pathways for fatty acid-derived pheromones are understood, the specific enzymes and regulatory mechanisms that control the final isomeric ratio and precise blend composition are often not fully characterized.

Another critical gap is the full understanding of the neuronal processing of pheromone signals in the insect brain. While electrophysiological studies have identified antennal receptors that respond to this compound, how the brain integrates signals for this isomer versus its cis counterpart and other blend components to elicit a specific behavioral response is an area ripe for exploration. For some species, such as the sod webworm (Loxostege sticticalis), there is no solid evidence identifying which compound in the pheromone blend provides the main biofunction, and the exact ratio of these chemicals in nature remains unknown. researchgate.net

Unexplored avenues include investigating the potential role of this compound in contexts other than sexual communication. For example, its influence on non-target organisms, both beneficial and pest species, within an ecosystem is not well-documented. There is also potential for this compound to act as an attractant for parasites or predators of the pheromone-releasing insect, a phenomenon known as kairomonal activity. A preliminary study has shown that (E)-11-tetradecenyl acetate has a relatively good attraction effect on the ectoparasitic mite Varroa destructor, a major pest of honey bees, opening a completely new avenue for its potential application in apiculture. bee.or.kr

Furthermore, the evolution of pheromone blends containing this compound across different insect lineages presents a compelling research direction. Understanding the genetic and evolutionary pressures that lead to variations in isomeric ratios and the addition or subtraction of minor components could provide fundamental insights into speciation and the evolution of chemical communication.

Prospective Methodological Advancements

Future research on this compound will likely be driven by significant methodological advancements in both synthesis and analysis. In the realm of chemical synthesis, there is a growing emphasis on developing more efficient, stereoselective, and environmentally friendly methods. While traditional methods like the Wittig reaction have been used, newer techniques such as Ruthenium-based Z-selective cross-metathesis are being employed for the synthesis of lepidopteran pheromones. researchgate.net

A major prospective advancement is the expansion of biotechnological production methods. Metabolic engineering of microorganisms like the yeast Saccharomyces cerevisiae to produce insect pheromones is a promising "green chemistry" alternative to conventional chemical synthesis. nih.gov This approach can potentially reduce production costs and minimize hazardous waste. nih.govherts.ac.uk Research has demonstrated the feasibility of producing complex, doubly unsaturated acetate pheromones in yeast, paving the way for the bioproduction of this compound. nih.gov

In analytical science, the development of more sensitive and high-resolution techniques will allow for the detection and quantification of trace components in pheromone blends that may have significant behavioral effects. Advances in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy will continue to aid in the structural elucidation of novel, related compounds from ever-smaller biological samples. researchgate.net Additionally, progress in molecular biology, including transcriptomics and proteomics of pheromone glands, will be crucial for identifying the genes and enzymes involved in pheromone biosynthesis, directly addressing some of the knowledge gaps mentioned previously. nih.gov

Contribution to Fundamental Chemical Ecology and Applied Entomology

This compound has made substantial contributions to both fundamental chemical ecology and applied entomology. In chemical ecology, the study of this compound and its isomer has been foundational to understanding the principles of chemical communication in insects. It serves as a classic example of how subtle variations in chemical structure—in this case, the geometry around a double bond—can lead to species-specific signaling, thereby acting as a reproductive isolating mechanism and a driver of speciation. It highlights the precision of insect olfactory systems, which can distinguish between different ratios of isomers, influencing behaviors critical for survival and reproduction. researchgate.net

In the field of applied entomology, the contribution of this compound is direct and impactful. Its use in synthetic lures is a cornerstone of many IPM strategies for agricultural and horticultural pests. semanticscholar.org These pheromone-based tools are used for:

Monitoring: Traps baited with the pheromone help to detect the presence and estimate the population density of a pest species. lu.se

Mass Trapping: Deploying a large number of traps can significantly reduce the male population, thereby lowering the number of successful matings.

Mating Disruption: Permeating the atmosphere with the synthetic pheromone confuses male insects and prevents them from locating females, effectively disrupting reproduction. nih.gov

By providing a highly specific and non-toxic method of pest control, this compound contributes to more sustainable agricultural practices, reducing crop damage and minimizing the negative environmental impacts associated with broad-spectrum pesticides. bee.or.kr The identification of this pheromone for pests like the currant bud moth provides a critical tool for developing sustainable control methods for species that can cause severe yield losses. lu.sesemanticscholar.org

Q & A

Q. What is the role of trans-11-tetradecenyl acetate in insect communication?

Methodological Answer: trans-11-Tetradecenyl acetate is a key component of sex pheromones in moths, such as Archips podana and Spodoptera litura. Its function is often studied using electroantennography (EAG) and field trapping experiments with synthetic blends. For example, altering the ratio of cis- and trans-isomers in pheromone traps (e.g., 63:37 vs. 1:1) significantly impacts male moth attraction, with excess trans-isomer suppressing activation and flight behaviors . Behavioral assays in controlled environments (e.g., wind tunnels) are critical for validating dose-response relationships.

Q. How is this compound biosynthesized in Lepidoptera?

Methodological Answer: Biosynthesis involves fatty acid precursors (e.g., palmitic acid) undergoing desaturation by Δ11-desaturases to form trans-11-tetradecenoic acid, followed by reduction to the alcohol and acetylation. Isotopic labeling and RNA interference (RNAi) knockdowns of enzymes like fatty acid reductases (FARs) and acetyltransferases (ACTs) are used to trace pathways. For instance, Spodoptera litura studies confirm that trans-11-tetradecenyl acetate is synthesized de novo in pheromone glands .

Q. What analytical methods are used to quantify this compound in biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantification. Solid-phase microextraction (SPME) is employed for non-destructive sampling, while stable isotope dilution assays improve precision. For example, field-collected pheromone gland extracts are analyzed using DB-WAX columns to resolve cis/trans isomers .

Advanced Research Questions

Q. How does the cis-trans isomer ratio affect pheromone activity, and how can conflicting field data be resolved?

Methodological Answer: Conflicting results arise from species-specific receptor sensitivities and environmental factors. For Argyrotaenia velutinana, a 9:1 cis:trans ratio maximizes attraction, but increasing trans-isomer beyond 20% inhibits responses. Antennal single-sensillum recordings (SSR) reveal that trans-11-tetradecenyl acetate activates distinct olfactory receptor neurons (ORNs), suggesting competitive binding at shared receptors . Meta-analyses of field trials (e.g., comparing Polish vs. Crimean Archips podana populations) should account for genetic variability in pheromone receptor expression .

Q. What molecular mechanisms underlie the binding of this compound to chemosensory proteins?

Methodological Answer: Fluorescence competitive binding assays with recombinant proteins (e.g., Microplitis mediator MmedCSP3) demonstrate high affinity (Ki = 17.24–22.20 µM) for trans-11-tetradecenyl acetate. Structural modeling (e.g., molecular docking) identifies hydrophobic binding pockets critical for ligand interaction. Comparative studies with Aphidius gifuensis AgifCSP5 (weak binding) highlight evolutionary divergence in pheromone recognition .

Q. How do genetic variations influence this compound production in natural populations?

Methodological Answer: Population genetics studies using qPCR and the 2<sup>−ΔΔCT</sup> method reveal that allelic variations in desaturase genes (e.g., desat1) alter trans-11-tetradecenyl acetate levels. For Archips podana, phenotypic "AB" males produce offspring with elevated microcomponent ratios (e.g., trans-11-tetradecenol), indirectly affecting macrocomponent synthesis . Genome-wide association studies (GWAS) in lab-reared colonies can isolate loci driving pheromone diversity.

Key Methodological Recommendations

  • Behavioral Studies : Use wind tunnels to simulate natural flight conditions and validate field trap data .
  • Molecular Binding : Combine X-ray crystallography with mutagenesis to map protein-ligand interactions .
  • Population Genetics : Apply ddRAD-seq to identify SNPs linked to pheromone biosynthesis genes .

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Reactant of Route 1
trans-11-Tetradecenyl acetate
Reactant of Route 2
Reactant of Route 2
trans-11-Tetradecenyl acetate

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